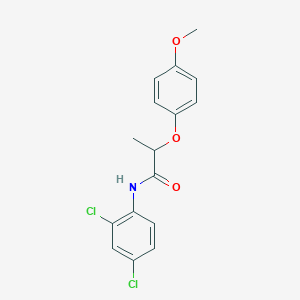![molecular formula C22H24N4O4S B4110675 N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4110675.png)
N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline
説明
N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline, commonly known as E-4031, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potassium channel blocker that has been shown to have a wide range of biochemical and physiological effects.
科学的研究の応用
E-4031 has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the study of potassium channels. E-4031 is a selective blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for repolarization of the cardiac action potential. By blocking hERG channels, E-4031 can cause prolongation of the QT interval, which can lead to arrhythmias and sudden cardiac death. This property of E-4031 has been used in the development of drugs for the treatment of arrhythmias.
作用機序
E-4031 blocks potassium channels by binding to a specific site on the channel protein. This binding prevents potassium ions from passing through the channel, which leads to a decrease in potassium efflux from cells. This, in turn, leads to membrane depolarization and an increase in intracellular calcium concentration. The exact mechanism by which E-4031 causes QT prolongation is not fully understood, but it is thought to involve alterations in the balance of ion currents during the cardiac action potential.
Biochemical and Physiological Effects
E-4031 has a wide range of biochemical and physiological effects. In addition to its effects on potassium channels, E-4031 has been shown to inhibit calcium channels and sodium channels. This compound has also been shown to have effects on neurotransmitter release, synaptic transmission, and neuronal excitability. E-4031 has been used in the study of epilepsy, Parkinson's disease, and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of E-4031 is its selectivity for hERG potassium channels. This allows for the specific study of the effects of hERG channel blockade on cardiac function. However, the use of E-4031 in lab experiments is limited by its potential to cause QT prolongation and arrhythmias. Careful monitoring of cardiac function is required when using this compound in experiments.
将来の方向性
There are several future directions for the study of E-4031. One area of research is the development of drugs that can selectively target hERG channels without causing QT prolongation. Another area of research is the study of the effects of E-4031 on other ion channels and neurotransmitter systems. Finally, the use of E-4031 in the study of neurological disorders and other diseases is an area of ongoing research.
特性
IUPAC Name |
N-ethyl-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-2-23-21-16-19(8-10-22(21)26(27)28)24-11-13-25(14-12-24)31(29,30)20-9-7-17-5-3-4-6-18(17)15-20/h3-10,15-16,23H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWFMAUKEDGTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4110597.png)

![2-methyl-N-[4-({[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B4110621.png)
![2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4110629.png)

![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110640.png)
![N-{[4-allyl-5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110659.png)
![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110660.png)
![dimethyl 2-[({[3-cyano-4-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetyl)amino]terephthalate](/img/structure/B4110669.png)
![7-(3-methoxyphenyl)-10-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4110671.png)
![N-{1-[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4110681.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)
![2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4110699.png)
